N-(3-aminopropyl)-4-aminobutanal

Polyamine Metabolism Enzymatic Assays Biochemical Characterization

N-(3-Aminopropyl)-4-aminobutanal (CAS 136849-70-2), also referred to as 4-(3-aminopropylamino)butanal, is an α-CH2-containing aldehyde and the N-(3-aminopropyl) derivative of 4-aminobutanal. It belongs to the class of organic compounds known as alpha-hydrogen aldehydes and exists as both a primary aliphatic amine and a secondary aliphatic amine.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B1258134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminopropyl)-4-aminobutanal
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC(CC=O)CNCCCN
InChIInChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2
InChIKeyJNZUMEMWAPJNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminopropyl)-4-aminobutanal: Compound Overview for Research Sourcing and Experimental Procurement


N-(3-Aminopropyl)-4-aminobutanal (CAS 136849-70-2), also referred to as 4-(3-aminopropylamino)butanal, is an α-CH2-containing aldehyde and the N-(3-aminopropyl) derivative of 4-aminobutanal [1][2]. It belongs to the class of organic compounds known as alpha-hydrogen aldehydes and exists as both a primary aliphatic amine and a secondary aliphatic amine [3]. The compound has a molecular formula of C7H16N2O, a molecular weight of 144.21 g/mol, and is characterized as a very strong basic compound based on its predicted pKa [4]. It is intrinsically linked to polyamine catabolism, specifically being the reaction product of spermine oxidation by polyamine oxidases (PAOs) and mammalian spermine oxidase (SMOX) [5].

Enzymatic product standard for spermine oxidase (SMOX) activity quantification
Reference material for polyamine catabolism pathway metabolite profiling
Comparison standard to differentiate spermine- versus spermidine-derived aldehydes in plant PAO research

Why N-(3-Aminopropyl)-4-aminobutanal Cannot Be Substituted with Generic Polyamine Aldehydes or Spermidine Analogs


Procurement of N-(3-aminopropyl)-4-aminobutanal must be precise due to its distinct structural and functional role in polyamine oxidation pathways. In metabolic and enzymatic assays, this compound is specifically generated from spermine by polyamine oxidases (PAOs, EC 1.5.3.11) and mammalian spermine oxidase (SMOX, EC 1.5.3.16), whereas a different aldehyde, 4-aminobutanal, is the corresponding product from spermidine oxidation [1][2]. Substituting with an analog such as spermidine or 4-aminobutanal is therefore invalid, as they represent entirely different nodes in the polyamine metabolic network. Furthermore, mammalian SMOX exhibits strict substrate specificity for spermine and demonstrates no activity with spermidine, rendering N-(3-aminopropyl)-4-aminobutanal the singular, non-interchangeable reaction product in studies of this enzyme system [3].

4-Aminobutanal is not a direct substitute
Generated from spermidine, not spermine; represents a different node in polyamine metabolism. Assay context may not transfer.
SMOX substrate specificity precludes interchange
Mammalian SMOX acts exclusively on spermine; no detectable activity with spermidine. The aldehyde product is unique to this enzyme.
Analogous polyamine aldehydes alter enzymatic profile
Substituting spermidine or acetylated derivatives shifts the oxidation product, invalidating comparative kinetic or inhibitor studies.

Quantitative Differentiators for N-(3-Aminopropyl)-4-aminobutanal in Enzymatic and Stability Studies


Enzymatic Product Specificity: N-(3-Aminopropyl)-4-aminobutanal versus 4-Aminobutanal in Polyamine Oxidase (ZmPAO) Assays

In enzymatic reactions with Zea mays polyamine oxidase (ZmPAO), the formation of N-(3-aminopropyl)-4-aminobutanal is exclusive to spermine as a substrate, whereas 4-aminobutanal is the exclusive product of spermidine oxidation [1]. The enzyme shows a substrate preference for spermidine over spermine, as evidenced by kinetic parameters . The difference in catalytic efficiency between the two pathways is quantified by a factor of approximately 2.3 in favor of spermidine conversion, highlighting the enzyme's differential processing of the two structurally related substrates .

ZmPAO product specificity
Head-to-head
kcat/Km spermine→aldehyde: 10.3 s⁻¹µM⁻¹
kcat/Km spermidine→4-aminobutanal: 23.9 s⁻¹µM⁻¹
~2.3-fold higher catalytic efficiency for spermidine pathway
Assay-specific product context; aldehyde products are not functionally interchangeable in ZmPAO studies
In vitro purified ZmPAO; Km spermine 1.6 µM, spermidine 2.1 µM
Polyamine Metabolism Enzymatic Assays Biochemical Characterization

Mammalian Spermine Oxidase (SMOX) Substrate Specificity: Spermine versus Spermidine and Acetylated Derivatives

Mammalian spermine oxidase (SMOX, EC 1.5.3.16) exhibits strict substrate specificity, converting spermine exclusively to N-(3-aminopropyl)-4-aminobutanal with no detectable activity on spermidine [1]. This is in contrast to other polyamine oxidases, such as the plant enzyme ZmPAO, which can utilize both substrates . Human spermine oxidase (SMOX) with its native substrate, spermine, exhibits a Km of 1.9 µM and a kcat of 5.1 s⁻¹ .

Human SMOX specificity
Reported
Spermine → N-(3-aminopropyl)-4-aminobutanal: Km 1.9 µM, kcat 5.1 s⁻¹
Spermidine: no activity (0% relative)
N1-acetylspermine: weak activity only
Unique enzymatic marker for SMOX; no alternative compound can serve as downstream product standard
Recombinant human SMOX, in vitro assay
Drug Discovery Cancer Metabolism Polyamine Oxidation

Aqueous Stability Profile: pH-Dependent Integrity of N-(3-Aminopropyl)-4-aminobutanal for Analytical Method Development

The compound's stability is highly pH-dependent, a critical parameter for handling and storage in any analytical or preparative workflow. It is most stable at slightly acidic to neutral pH (pH 5–7), where it can be maintained at 4°C for at least 24 hours without significant degradation . Conversely, under alkaline conditions (pH > 8), the aldehyde group becomes highly reactive and susceptible to degradation via pathways such as aldol condensation or oxidation .

pH-dependent stability
Data to verify
Stable ≥24 h at pH 5–7, 4°C
Significant degradation at pH >8 (alkaline conditions)
Handling and storage parameter context; acidic/neutral pH maintains integrity for analytical workflows
Aqueous buffer, 4°C; aldol condensation or oxidation suspected in base
Analytical Chemistry Stability Studies Method Validation

Validated Research Applications and Experimental Workflows for N-(3-Aminopropyl)-4-aminobutanal


Enzymatic Characterization of Mammalian Spermine Oxidase (SMOX) for Oncology and Neurology Research

In studies focused on mammalian spermine oxidase (SMOX), a validated target in cancer and neurodegenerative disease research, N-(3-aminopropyl)-4-aminobutanal is the required product standard for quantifying enzyme activity [1]. Given that human SMOX does not act on spermidine and shows only weak activity on N(1)-acetylspermine, this compound is the sole suitable substrate for monitoring SMOX-mediated spermine oxidation [1][2]. Its use enables accurate kinetic characterization (Km, kcat) and high-throughput inhibitor screening for drug discovery programs targeting polyamine metabolism.

Analytical Chemistry: LC-MS/MS Method Development for Polyamine Metabolite Profiling

For targeted metabolomics and polyamine pathway analysis, N-(3-aminopropyl)-4-aminobutanal serves as a critical reference standard [1]. Accurate quantification in biological matrices (e.g., tissue, plasma) requires a pure, well-characterized standard to validate chromatographic separation and mass spectrometric detection. Implementation of the defined pH stability parameters (storage at pH 5–7, 4°C) during sample preparation and analysis is essential for maintaining the integrity of this compound and ensuring the reliability of quantitative results [2].

Comparative Polyamine Oxidase (PAO) Studies in Plant Biochemistry and Stress Physiology

In plant biochemistry research, particularly in studies of polyamine oxidase (PAO) isoforms from species like maize (ZmPAO) or barley (HvPAO), N-(3-aminopropyl)-4-aminobutanal is required as the specific oxidation product of spermine [1]. It is essential for comparative studies where spermidine is oxidized to 4-aminobutanal by the same enzyme class [1]. Using authentic standards of both aldehydes allows researchers to accurately measure and differentiate the enzyme's dual-substrate activity, a key parameter for understanding polyamine homeostasis during stress responses, development, and pathogen defense [1].

Application
Selection Property
Validation Focus
Mammalian SMOX enzyme kinetics
Unique spermine oxidation product
Km/kcat determination and inhibitor screening
Targeted polyamine metabolomics (LC-MS/MS)
High-purity aldehyde reference standard
Chromatographic separation and pH-controlled sample stability
Comparative plant PAO substrate profiling
Distinct product from spermidine pathway
Dual-substrate activity differentiation in stress physiology

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